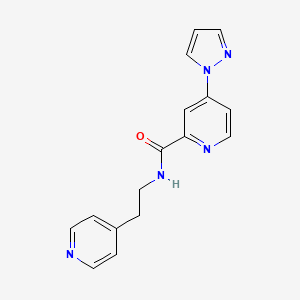
4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, other names or synonyms, its molecular formula, and its structure. It might also include information about the class of compounds it belongs to and its role or use .
Synthesis Analysis
Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity with other substances, the conditions under which it reacts, and the products of the reaction .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación
Catalytic Activity in Water Oxidation and NAD+/NADH Transformations
One significant application of 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide, as a component in a complex, is its effectiveness in catalyzing water oxidation to molecular oxygen and NAD+/NADH transformations. These reactions are crucial in light-dependent natural photosynthesis. For instance, a complex containing this compound showed high activity and exceeded the initial turnover frequency (TOF) of the fastest iridium catalyst reported at the time (Bucci et al., 2017).
Formation of Complex Molecular Structures
This compound plays a role in the formation of complex molecular structures like tetranuclear square grids. For example, its derivative, PyPzOAP, was used to self-assemble homoleptic tetranuclear structures in Cu(II) and Ni(II) square grids, demonstrating interesting magnetic properties and potential applications in material science (Mandal et al., 2011).
Synthesis of Organic Heterocyclic Ligands
Another application is in the synthesis of organic heterocyclic ligands. A study outlined the synthesis of two new ligands using a related compound, highlighting its potential in organic chemistry and materials science (Yin Xian-hong, 2007).
Antiviral Activity
Additionally, compounds related to this compound have shown potential antiviral activity. For example, derivatives exhibited inhibitory effects on viruses like Herpes simplex, demonstrating its relevance in medicinal chemistry (Bernardino et al., 2007).
Antibacterial and Antifungal Activities
Similar compounds have also been used in the synthesis of derivatives with significant antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Desai et al., 2016).
Involvement in Pharmacodynamics and Toxicodynamics
Its derivatives have also been studied for their role in the pharmacodynamics and toxicodynamics of novel drugs, aiding in the development of analytical methods for quantifying drugs and their metabolites in biological samples (Sang et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-pyrazol-1-yl-N-(2-pyridin-4-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(19-9-4-13-2-7-17-8-3-13)15-12-14(5-10-18-15)21-11-1-6-20-21/h1-3,5-8,10-12H,4,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMNZVMUSQSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=C2)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
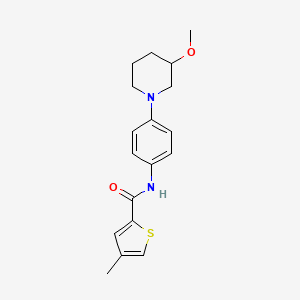
![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)
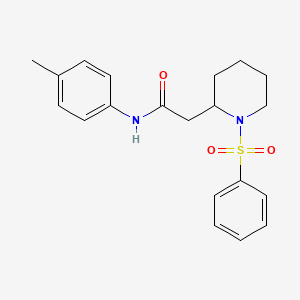
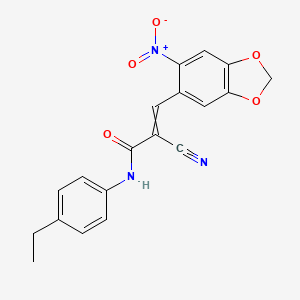
![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)
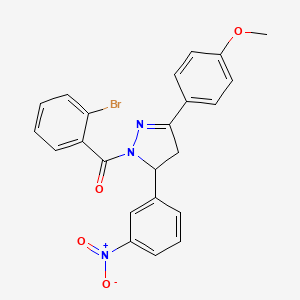
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)
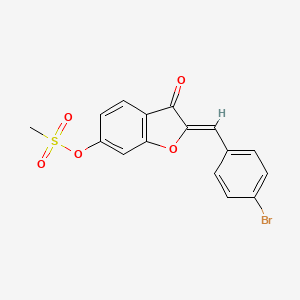

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)

![4-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2808437.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pteridin-2-yl]sulfanylacetamide](/img/structure/B2808439.png)
